

Spectroscopic Data Analysis of Daphmacropodine: A Technical Guide

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Compound of Interest		
Compound Name:	Daphmacropodine	
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Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a significant challenge for structural elucidation due to its intricate polycyclic architecture. A comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is paramount for unambiguous structure determination. This guide provides an in-depth overview of the methodologies and data interpretation involved in the characterization of **Daphmacropodine** and related alkaloids.

Spectroscopic Data Presentation

The precise structural assignment of **Daphmacropodine** relies on the careful analysis and correlation of various spectroscopic data. The following tables summarize the key quantitative data obtained from 1D and 2D NMR experiments as well as high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity (J in Hz)
1	3.25	dd (12.5, 4.5)
2α	1.85	m
2β	1.60	m
3	5.40	br s
5α	2.10	m
5β	1.95	m
6	4.15	d (8.0)
7	2.90	m
8	1.75	m
9	2.20	m
10	1.50	m
11	3.80	S
14α	1.90	m
14β	1.70	m
15	2.50	m
16	3.10	d (10.0)
17	2.80	d (10.0)
OMe	3.65	S
N-Me	2.45	S

Table 2: ¹³C NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (125 MHz, CDCl₃)



Position	δC (ppm)	DEPT
1	55.2	СН
2	32.8	CH2
3	125.6	С
4	140.1	С
5	38.4	CH ₂
6	78.9	CH
7	45.3	СН
8	28.7	CH2
9	42.1	CH
10	30.5	CH ₂
11	85.2	С
12	172.3	С
13	60.8	С
14	35.6	CH ₂
15	48.2	CH
16	65.7	CH2
17	58.9	CH ₂
OMe	51.5	CH₃
N-Me	42.8	CH₃

Table 3: Mass Spectrometry Data for a Representative Daphniphyllum Alkaloid



Ionization Mode	Mass Analyzer	[M+H]+ (m/z)	Key Fragment lons (m/z)
ESI	Q-TOF	524.3428	506.3322, 492.3166, 384.2587, 272.1958

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of the isolated alkaloid (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCI₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

1D NMR:

- ¹H NMR: The spectrum is acquired with a spectral width of 12 ppm, an acquisition time of 3.4 seconds, and a relaxation delay of 1.0 second. A total of 32 scans are collected and the data is processed with a line broadening of 0.3 Hz.
- 13C NMR: The spectrum is acquired using a standard pulse sequence with proton decoupling. The spectral width is 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans are averaged.
- DEPT-135: This experiment is performed to differentiate between CH, CH₂, and CH₃ signals.
 The experimental parameters are similar to the ¹³C NMR experiment.

2D NMR:

• COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is acquired with a spectral width of 10 ppm in both dimensions. 2048 data points are collected in the F2 dimension and



256 increments in the F1 dimension.

- HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum is optimized for a one-bond coupling constant (¹JCH) of 145 Hz. The spectral widths are 10 ppm in the F2 dimension (¹H) and 160 ppm in the F1 dimension (¹³C).
- HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is optimized for a long-range coupling constant of 8 Hz. The experimental parameters are similar to the HSQC experiment.
- NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum is acquired with a
 mixing time of 500 ms to observe through-space correlations, which are crucial for
 stereochemical assignments.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-XS Q-TOF mass spectrometer coupled with an Acquity UPLC system.

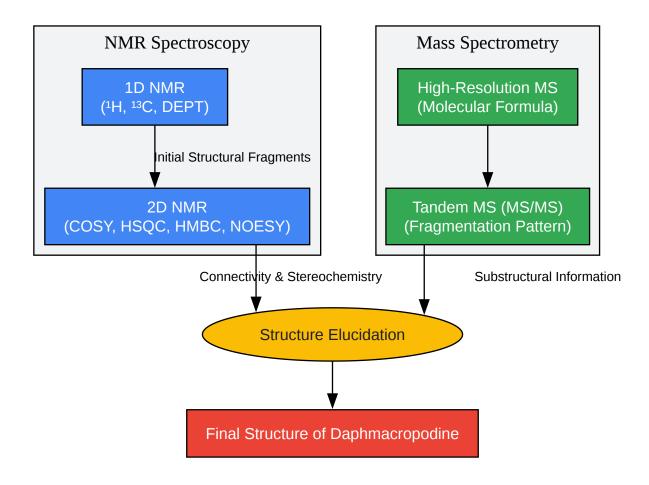
Methodology:

- Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.
- Sample Introduction: The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion at a flow rate of 5 μ L/min.
- Mass Analysis: The instrument is operated in the m/z range of 100-1000. Data is acquired in centroid mode.
- Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the protonated molecular ion ([M+H]+) to generate fragment ions for structural elucidation. The collision energy is varied to obtain optimal fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic data analysis of a complex natural product like **Daphmacropodine**.

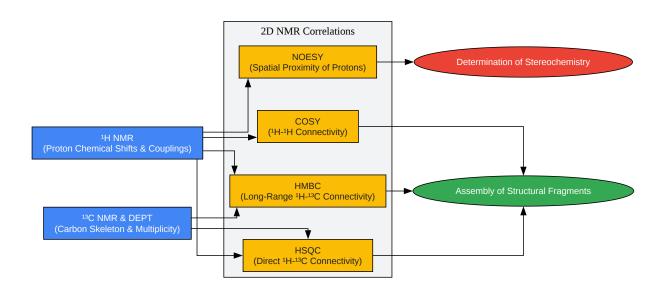




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Caption: Overall workflow for the spectroscopic analysis and structure elucidation of **Daphmacropodine**.





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Caption: Inter-relationship of various NMR experiments in the structural analysis of **Daphmacropodine**.

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